3-(2-Isopropyl-benzoimidazol-1-yl)-propionic acid

Description

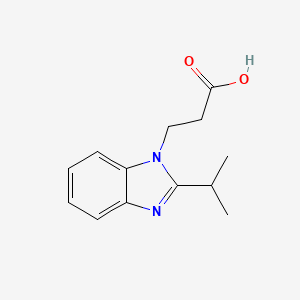

3-(2-Isopropyl-benzoimidazol-1-yl)-propionic acid is a benzoimidazole derivative featuring a bicyclic heteroaromatic core (benzene fused with imidazole) substituted with an isopropyl group at position 2 and a propionic acid moiety at position 1 via a methylene linker.

Properties

IUPAC Name |

3-(2-propan-2-ylbenzimidazol-1-yl)propanoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H16N2O2/c1-9(2)13-14-10-5-3-4-6-11(10)15(13)8-7-12(16)17/h3-6,9H,7-8H2,1-2H3,(H,16,17) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BFFRQVUJZBVVHX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=NC2=CC=CC=C2N1CCC(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H16N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

232.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-Isopropyl-benzoimidazol-1-yl)-propionic acid typically involves the reaction of 2-isopropylbenzoimidazole with a suitable propionic acid derivative. The reaction conditions often include the use of a solvent such as dichloromethane or ethanol, and a catalyst like sulfuric acid or hydrochloric acid to facilitate the reaction. The reaction mixture is usually heated to a specific temperature to ensure the completion of the reaction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve more scalable methods such as continuous flow synthesis. This method allows for the continuous production of the compound, which is more efficient and cost-effective compared to batch synthesis. The reaction conditions are optimized to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

3-(2-Isopropyl-benzoimidazol-1-yl)-propionic acid can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: The compound can participate in substitution reactions where one functional group is replaced by another. Common reagents for these reactions include halogens and alkylating agents.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Sodium borohydride in methanol.

Substitution: Alkyl halides in the presence of a base such as sodium hydroxide.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

Pharmacological Applications

1. Apelin Receptor Modulation

Research indicates that compounds similar to 3-(2-Isopropyl-benzoimidazol-1-yl)-propionic acid can act as modulators of the apelin receptor (APJ). These compounds are being investigated for their potential in treating conditions associated with increased blood pressure and heart failure. The apelin receptor is involved in various physiological processes, including cardiovascular regulation and glucose metabolism. Studies suggest that apelin receptor agonists could enhance myocardial contractility without inducing left ventricular hypertrophy, making them promising candidates for treating acute myocardial infarction and chronic heart failure .

2. Anti-inflammatory Effects

Another significant application of benzimidazole derivatives, including this compound, lies in their role as platelet-activating factor (PAF) receptor antagonists. These compounds have shown efficacy in treating inflammatory conditions such as rheumatoid arthritis, asthma, and inflammatory bowel diseases. By inhibiting PAF receptor activity, they may help reduce inflammation and associated pain, offering a novel approach to managing these disorders .

3. Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of benzimidazole derivatives, suggesting that this compound may possess antibacterial and antifungal activities. Research on related Schiff bases has demonstrated significant effectiveness against multidrug-resistant bacteria, indicating potential for developing new antimicrobial agents .

Case Studies

Case Study 1: Cardiovascular Applications

A study involving apelin receptor agonists demonstrated that these compounds could significantly improve cardiac function in animal models of heart failure. The administration of such agonists resulted in enhanced myocardial contractility and improved hemodynamic profiles without adverse effects typically associated with traditional heart failure treatments .

Case Study 2: Anti-inflammatory Efficacy

In clinical trials assessing the efficacy of PAF receptor antagonists derived from benzimidazole compounds, patients with inflammatory disorders reported reduced symptoms and improved quality of life following treatment. These findings suggest that this compound may serve as a viable therapeutic option for managing inflammatory conditions .

Mechanism of Action

The mechanism of action of 3-(2-Isopropyl-benzoimidazol-1-yl)-propionic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the target molecule.

Comparison with Similar Compounds

Structural and Functional Differences

Replacing benzoimidazole with imidazole (as in ) reduces planarity, which may alter pharmacokinetic properties.

Substituent Effects: Isopropyl vs. The isopropyl group offers a balance of lipophilicity and compactness . Trifluoromethyl: The electron-withdrawing trifluoromethyl group in stabilizes the molecule against oxidative metabolism, extending half-life . Thioether vs. Propionic Acid Linkage: The thioether in reduces polarity compared to the target compound’s ether linkage, affecting solubility and membrane permeability .

Physicochemical Properties :

Hypothetical Structure-Activity Relationships (SAR)

- Lipophilicity : The isopropyl group in the target compound provides optimal lipophilicity for membrane permeability without excessive bulk.

- Electronic Effects : The trifluoromethyl group in may polarize the benzoimidazole ring, altering binding affinity to charged targets.

- Steric Factors : The cyclohexyl group in could hinder interactions with deep binding pockets, reducing efficacy.

Biological Activity

3-(2-Isopropyl-benzoimidazol-1-yl)-propionic acid, with the chemical formula C₁₃H₁₆N₂O₂, is a compound featuring a benzoimidazole moiety linked to a propionic acid structure. This compound has garnered attention due to its diverse biological activities, making it a subject of interest in medicinal chemistry and pharmacology.

Structural Characteristics

The unique biological activity of this compound can be attributed to its structural features, particularly the benzoimidazole ring and the isopropyl group. The benzoimidazole structure is known for its role in various biological activities, including antimicrobial and anti-inflammatory properties.

Biological Activities

Research indicates that this compound exhibits several biological activities:

- Antimicrobial Properties : The compound has shown effectiveness against various microbial strains, including both Gram-positive and Gram-negative bacteria. Its Minimum Inhibitory Concentration (MIC) values suggest significant antimicrobial potency, comparable to established antibiotics.

- Anti-inflammatory Effects : Studies have indicated that this compound may act as an antagonist for the Platelet-Activating Factor Receptor (PAFR), which is implicated in numerous inflammatory and autoimmune diseases such as rheumatoid arthritis and asthma .

- Potential Anticancer Activity : Preliminary studies suggest that this compound may inhibit cell proliferation in certain cancer cell lines, indicating potential for further development as an anticancer agent .

The biological activity of this compound can be attributed to its ability to interact with various molecular targets. This includes:

- Enzyme Inhibition : The compound may inhibit enzymes involved in inflammatory pathways, contributing to its anti-inflammatory effects.

- Receptor Interaction : It has been proposed that the compound interacts with PAFR, modulating inflammatory responses and potentially reducing symptoms associated with autoimmune diseases .

Comparative Analysis with Similar Compounds

A comparison with structurally similar compounds reveals unique aspects of this compound:

| Compound Name | Structural Characteristics | Unique Biological Activity |

|---|---|---|

| 3-(2-Methyl-benzimidazol-1-yl)-propionic acid | Contains a methyl group instead of isopropyl | Potentially different pharmacological profile |

| 2-(2-Isopropyl-benzimidazol-1-yl)-acetic acid | Acetic acid instead of propionic acid | Different solubility and reactivity |

| 5-(2-Isopropyl-benzimidazol-1-yl)-pentanoic acid | Longer carbon chain (pentanoic) | May exhibit varied metabolic pathways |

Case Studies

Several studies have explored the efficacy of this compound in various biological contexts:

- Antimicrobial Efficacy : A study demonstrated that this compound exhibited significant antibacterial activity against Staphylococcus aureus and Escherichia coli, with MIC values lower than those of conventional antibiotics like ciprofloxacin .

- Anti-inflammatory Research : In vitro assays showed that the compound could reduce inflammation markers in human cell lines, suggesting its potential utility in treating inflammatory conditions .

- Cancer Cell Proliferation : Research indicated that treatment with this compound led to a reduction in viability of MCF-7 breast cancer cells, highlighting its potential role in cancer therapy .

Q & A

Basic Research Questions

Q. What synthetic routes are recommended for preparing 3-(2-Isopropyl-benzoimidazol-1-yl)-propionic acid, and how can purity be validated?

- Methodology :

- Synthesis : Benzoimidazole derivatives are typically synthesized via cyclocondensation of o-phenylenediamine with carboxylic acid derivatives or via N-alkylation. For the isopropyl-substituted variant, isopropyl halides or alcohols can act as alkylating agents. Reaction optimization (e.g., solvent polarity, temperature) is critical to minimize byproducts like regioisomers .

- Purification : Use column chromatography (silica gel, eluted with ethyl acetate/hexane gradients) or recrystallization.

- Validation : Confirm purity via HPLC (C18 column, acetonitrile/water mobile phase) and NMR (¹H/¹³C) to verify absence of unreacted precursors or regioisomers. Mass spectrometry (ESI-MS) ensures molecular weight accuracy .

Q. What analytical techniques are most effective for characterizing the structural stability of this compound under physiological conditions?

- Methodology :

- Stability assays : Incubate the compound in simulated physiological buffers (pH 2.0–7.4) at 37°C. Monitor degradation via LC-MS over 24–72 hours.

- Structural analysis : Use FT-IR to track functional group integrity (e.g., benzoimidazole C=N stretching at ~1600 cm⁻¹) and DSC for thermal stability profiling .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activity data for this compound, particularly in enzyme inhibition studies?

- Methodology :

- Assay standardization : Ensure consistent enzyme sources (e.g., recombinant vs. tissue-extracted tyrosinase) and substrate concentrations. For example, conflicting IC₅₀ values may arise from differences in substrate saturation (e.g., L-Tyrosine vs. DL-DOPA) .

- Data reconciliation : Perform meta-analysis of published datasets, adjusting for variables like pH, temperature, and cofactor availability. Validate findings using orthogonal assays (e.g., fluorescence quenching vs. spectrophotometric methods) .

Q. What computational strategies are suitable for predicting the binding interactions of this compound with target enzymes like tyrosinase?

- Methodology :

- Docking simulations : Use AutoDock Vina or Schrödinger Suite to model interactions between the benzoimidazole core and enzyme active sites (e.g., tyrosinase Cu²⁺ centers). Prioritize protonation states relevant to physiological pH.

- MD simulations : Run 100-ns trajectories in GROMACS to assess binding stability. Key metrics include RMSD (<2 Å for ligand-enzyme complexes) and hydrogen bond occupancy .

Q. How does gut microbiota metabolism influence the pharmacokinetic profile of this compound, and how can this be experimentally modeled?

- Methodology :

- In vitro models : Use fecal slurry incubations under anaerobic conditions to simulate microbial metabolism. Monitor catabolites (e.g., propionic acid derivatives) via LC-MS/MS .

- Pathway identification : Compare metabolite profiles with known microbial pathways (e.g., dehydroxylation, hydrogenation) observed in flavonoid catabolism .

Data Contradiction & Validation

Q. How should researchers address discrepancies in reported metabolic pathways for structurally analogous benzoimidazole derivatives?

- Methodology :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.